(S)-Benzyl (1-(cyclohexylamino)-3-methyl-1-oxobutan-2-yl)carbamate is a synthetic organic compound notable for its unique molecular structure and potential applications in medicinal chemistry. The compound has a molecular formula of C19H28N2O3 and a molecular weight of approximately 332.44 g/mol . It features a carbamate functional group, which is known for its role in various biological activities and pharmaceutical applications.
The synthesis of (S)-Benzyl (1-(cyclohexylamino)-3-methyl-1-oxobutan-2-yl)carbamate typically involves multi-step organic synthesis techniques. A common approach includes:
These methods highlight the importance of stereochemistry in achieving the desired biological activity.
This compound has potential applications in medicinal chemistry, particularly as a lead compound for drug development targeting pain management or inflammatory diseases. Its structural features may also make it suitable for use in agricultural chemistry as a pesticide or herbicide due to its biological activity.
Interaction studies involving (S)-Benzyl (1-(cyclohexylamino)-3-methyl-1-oxobutan-2-yl)carbamate focus on its binding affinity to various biological targets. Research into similar compounds suggests that carbamates can interact with neurotransmitter receptors and enzymes involved in metabolic pathways. Further studies are needed to elucidate specific interactions and mechanisms of action for this particular compound.
Several compounds share structural similarities with (S)-Benzyl (1-(cyclohexylamino)-3-methyl-1-oxobutan-2-yl)carbamate, including:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
(S)-Benzyl (1-(benzylamino)-3-methyl-1-oxobutan-2-yl)carbamate | C20H24N2O3 | Contains a benzyl group instead of cyclohexyl |
(S)-Benzyl (1-(butylamino)-3-methyl-1-oxobutan-2-yl)carbamate | C17H26N2O3 | Features a butyl group, affecting hydrophobicity |
N-Cyclohexyl L-Z-Valinamide | C16H28N2O | Lacks the carbamate functionality but retains cyclohexyl structure |
The uniqueness of (S)-Benzyl (1-(cyclohexylamino)-3-methyl-1-oxobutan-2-yl)carbamate lies in its specific combination of functional groups and stereochemistry, which may confer distinct biological properties compared to these similar compounds.
The molecular structure of (S)-Benzyl (1-(cyclohexylamino)-3-methyl-1-oxobutan-2-yl)carbamate exhibits a complex three-dimensional arrangement characterized by multiple conformational states and specific crystallographic properties [1]. This compound, with the molecular formula C₁₉H₂₈N₂O₃ and molecular weight of 332.44 grams per mole, represents a valine-derived carbamate structure featuring a benzyl protecting group and cyclohexylamine substituent [1] [2].
The conformational landscape of this compound is dominated by the carbamate functionality, which typically exhibits restricted rotation around the carbon-nitrogen bond due to partial double-bond character arising from resonance delocalization [3]. Studies on related carbamate systems indicate that the anti conformation is generally preferred by approximately 1.0 to 1.5 kilocalories per mole over the syn conformation, primarily due to steric and electrostatic considerations [3]. This conformational preference significantly influences the overall molecular geometry and affects intermolecular interactions in the crystalline state.
Conformational Parameter | Preferred State | Energy Difference (kcal/mol) | Contributing Factors |
---|---|---|---|
Carbamate Conformation | Anti | 1.0-1.5 | Steric and electrostatic repulsion [3] |
Cyclohexyl Ring | Chair | >5.0 | Ring strain minimization [4] |
Isopropyl Orientation | Gauche | 0.5-1.0 | Backbone interactions [5] |
Benzyl Group Position | Extended | 1.5-2.0 | Aromatic π-interactions [6] |
The cyclohexyl moiety adopts the thermodynamically favored chair conformation, with the amino nitrogen positioned to minimize 1,3-diaxial interactions [4]. The spatial arrangement of this six-membered ring significantly impacts the overall molecular shape and influences the compound's ability to form specific intermolecular contacts in crystalline phases [7]. Conformational studies on similar cyclohexylamine derivatives demonstrate that the chair conformation provides optimal orbital overlap for hydrogen bonding interactions while minimizing steric hindrance [7].
The benzyl carbamate protecting group extends away from the central valine-derived backbone, adopting an extended conformation that minimizes intramolecular steric interactions [6]. This spatial arrangement is crucial for the compound's conformational stability and affects its crystallographic packing patterns [6]. Research on benzyl carbamate derivatives indicates that the aromatic ring can engage in π-π stacking interactions or edge-to-face aromatic contacts in the solid state [6].
Intramolecular interactions play a significant role in stabilizing specific conformational states [5]. Weak hydrogen bonding between the cyclohexyl hydrogen atoms and the carbonyl oxygen of the carbamate group contributes to conformational preference [5]. Additionally, carbon-hydrogen to oxygen interactions involving the isopropyl methyl groups and the amide carbonyl provide additional stabilization energy [5].
The (S)-configuration at the central chiral center of (S)-Benzyl (1-(cyclohexylamino)-3-methyl-1-oxobutan-2-yl)carbamate exerts profound stereoelectronic influences on the molecule's conformational preferences, reactivity patterns, and physical properties [8] [9]. Stereoelectronic effects arise from the spatial relationships between atomic and molecular orbitals, leading to stabilizing or destabilizing interactions that depend on the relative orientations of electrons in three-dimensional space [9].
The absolute (S)-configuration is determined by the Cahn-Ingold-Prelog priority system, where the substituents around the chiral center are arranged in a counterclockwise manner when viewed with the lowest priority substituent pointing away from the observer [10] [11]. In this compound, the priority order is established with the nitrogen atom of the carbamate group receiving highest priority, followed by the carbonyl carbon of the amide function, the isopropyl group, and finally the hydrogen atom [10] [11].
Stereoelectronic Effect | Mechanism | Impact on (S)-Configuration | Energy Contribution |
---|---|---|---|
Hyperconjugation | n→σ* interactions | Stabilizes specific conformations [9] | 0.5-2.0 kcal/mol |
Anomeric Effect | Orbital overlap optimization | Influences bond angles and lengths [9] | 1.0-3.0 kcal/mol |
Dipole-Dipole Interactions | Electrostatic alignment | Affects molecular orientation [9] | 0.2-1.0 kcal/mol |
π-Electron Delocalization | Resonance stabilization | Restricts carbamate rotation [3] [12] | 2.0-4.0 kcal/mol |
The (S)-configuration significantly influences the compound's interaction with polarized light, resulting in a specific optical rotation value that is characteristic of this stereoisomer [13] [14]. Natural amino acids predominantly exhibit the (S)-configuration under the Cahn-Ingold-Prelog system, with the notable exception of cysteine, which displays (R)-configuration due to the high priority of its sulfur-containing side chain [14]. This stereochemical consistency among natural amino acids reflects evolutionary optimization for protein folding and biological function [13] [14].
Stereoelectronic effects in the (S)-isomer manifest through hyperconjugation interactions between filled bonding orbitals and empty antibonding orbitals [9]. These donor-acceptor interactions stabilize specific conformational states and influence the compound's chemical reactivity [9]. The spatial arrangement of substituents in the (S)-configuration creates optimal conditions for these orbital interactions, particularly involving the lone pairs on the nitrogen and oxygen atoms [9].
The carbamate functionality exhibits extended π-electron delocalization, which restricts rotation around the carbon-nitrogen bond and creates a planar arrangement of atoms [3] [12]. This delocalization is enhanced in the (S)-configuration due to optimal orbital alignment, resulting in increased rigidity compared to simple amide systems [12]. Computational studies indicate that carbamate monomers can adopt both cis and trans configurations around the amide bond, with the (S)-stereochemistry influencing the relative stability of these conformational states [12].
The isopropyl side chain derived from valine creates specific steric interactions that are configuration-dependent [15]. In the (S)-form, these interactions favor certain rotational states around the central carbon-carbon bonds, leading to preferential population of specific conformational families [15]. The gauche effect and related stereoelectronic phenomena contribute to the overall conformational preference observed in solution and solid-state studies [15].
The relationship between (S)-Benzyl (1-(cyclohexylamino)-3-methyl-1-oxobutan-2-yl)carbamate and its corresponding (R)-diastereomer exemplifies the fundamental principles governing stereoisomeric behavior in organic compounds [16] [17]. Diastereomers are stereoisomers that are not mirror images of each other and consequently exhibit distinct physical and chemical properties [16] [17].
The (R)-configuration represents the mirror image arrangement of substituents around the chiral center, characterized by a clockwise sequence when applying the Cahn-Ingold-Prelog priority rules [10] [11]. This configurational difference results in measurable distinctions in molecular properties, biological activity, and intermolecular interactions [16] [17].
Property | (S)-Configuration | (R)-Configuration | Difference |
---|---|---|---|
Optical Rotation | [α]ᴅ = +X° | [α]ᴅ = -X° | Equal magnitude, opposite sign [16] |
Melting Point | Tm₁ | Tm₂ | Distinct values [16] |
Solubility | S₁ (mg/mL) | S₂ (mg/mL) | Different solubility profiles [16] |
Crystal Structure | Space group A | Space group B | Different packing arrangements [16] |
Biological Activity | IC₅₀ = Y μM | IC₅₀ = Z μM | Stereoselective recognition [18] |
Physical property differences between diastereomers arise from their distinct three-dimensional arrangements, which affect intermolecular forces and crystal packing patterns [16] [17]. The (S)- and (R)-forms exhibit opposite optical rotations of equal magnitude but different signs, reflecting their enantiomeric relationship [16]. Melting points, boiling points, and solubility characteristics typically differ between diastereomeric pairs due to variations in crystal lattice energy and molecular interactions [16] [17].
Biological activity comparisons reveal significant stereoselective differences between the (S)- and (R)-configurations [18] [14]. Enzymatic systems and receptor binding sites exhibit high stereoselectivity, often recognizing only one configuration as the active form [18] [14]. Studies on valine derivatives demonstrate that the naturally occurring (S)-form generally exhibits higher biological activity compared to the synthetic (R)-counterpart [18] [14].
The conformational preferences of diastereomeric forms can differ substantially due to stereoelectronic effects and steric interactions [19] [20]. Energy barriers for conformational interconversion may vary between (S)- and (R)-isomers, leading to different populations of conformational states under identical conditions [19]. These differences manifest in nuclear magnetic resonance spectroscopy through distinct coupling patterns and chemical shift values [19].
Crystallographic studies of diastereomeric pairs often reveal different space groups and packing arrangements, reflecting the influence of molecular chirality on solid-state organization [20]. The (S)-configuration may favor specific hydrogen bonding networks or aromatic stacking interactions that are not optimal for the (R)-form [20]. These structural differences contribute to the distinct physical properties observed between diastereomers [20].
Chemical reactivity patterns also demonstrate stereoselective behavior, with the (S)- and (R)-forms exhibiting different reaction rates and selectivities in asymmetric transformations [21]. Chiral catalysts and reagents preferentially interact with one diastereomeric form over the other, leading to enantioselective synthetic outcomes [21]. This stereochemical discrimination is fundamental to asymmetric synthesis and pharmaceutical development [21].
Analytical Technique | Distinguishing Features | Applications |
---|---|---|
Optical Rotation | Opposite sign rotation [16] | Enantiomeric purity determination |
Nuclear Magnetic Resonance | Different chemical shifts [19] | Configurational assignment |
X-ray Crystallography | Distinct packing patterns [20] | Absolute structure determination |
Chiral Chromatography | Differential retention times [19] | Enantiomer separation |
Vibrational Circular Dichroism | Mirror-image spectra [5] | Conformational analysis |
The synthesis of (S)-benzyl (1-(cyclohexylamino)-3-methyl-1-oxobutan-2-yl)carbamate requires efficient carbamate bond formation methodologies that preserve the stereochemical integrity of the chiral valine-derived backbone while incorporating the cyclohexylamino functionality. This section examines the primary synthetic approaches for carbamate bond construction, focusing on benzyl chloroformate-mediated routes and Lewis acid-catalyzed coupling reactions.
Benzyl chloroformate (carbobenzoxy chloride) represents the most widely employed reagent for carbamate synthesis, particularly for the introduction of the benzyloxycarbonyl (Cbz) protecting group [1] [2]. The classical preparation involves the reaction of benzyl alcohol with phosgene, providing benzyl chloroformate in high yields (85-95%) under controlled conditions [1] [3]. However, the extreme toxicity of phosgene has driven the development of alternative synthetic methodologies.
Method | Reagents | Temperature (°C) | Yield (%) | Advantages | Disadvantages |
---|---|---|---|---|---|
Phosgene Route | PhCH₂OH + COCl₂ | RT-40 | 85-95 | High yield, established | Highly toxic phosgene |
Non-phosgene CO/S Route | PhCH₂OH + CO + S + DBU | 80 | 78-85 | Non-toxic, phosgene-free | Multi-step process |
Photo-initiated Route | CHCl₃ + PhCH₂OH + hν | RT | 65-80 | Mild conditions, on-demand | Lower yields |
Triphosgene Alternative | Triphosgene + PhCH₂OH | 0-20 | 80-90 | Safer than phosgene | Still uses phosgene derivative |
The non-phosgene synthesis developed by Mizuno and coworkers represents a significant advancement in benzyl chloroformate preparation [3] [4]. This methodology employs carbon monoxide and elemental sulfur in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to generate benzyl chloroformate through a carbonothioate intermediate. The process involves sulfur-assisted carbonylation of benzyl alcohol with carbon monoxide at elevated pressure (1.0 MPa) and temperature (80°C), followed by methylation with methyl iodide and subsequent chlorination using sulfuryl chloride [3].
Photo-initiated synthesis offers an alternative approach utilizing chloroform as a phosgene surrogate [5]. This methodology enables on-demand generation of chloroformates under mild conditions through photochemical activation, providing benzyl chloroformate in moderate yields (65-80%) while avoiding the use of toxic phosgene [5].
For the specific synthesis of (S)-benzyl (1-(cyclohexylamino)-3-methyl-1-oxobutan-2-yl)carbamate, the benzyl chloroformate approach typically involves the sequential reaction of the appropriate valine-derived amino acid derivative with benzyl chloroformate under basic conditions, followed by amide coupling with cyclohexylamine [6] [7]. The reaction proceeds with retention of stereochemistry when conducted under carefully controlled conditions with appropriate base selection.
Lewis acid catalysis provides an alternative approach for carbamate bond formation that can offer enhanced selectivity and milder reaction conditions compared to traditional methods [8] [9]. The mechanism involves Lewis acid coordination to electron-rich heteroatoms, activating substrates toward nucleophilic attack and enabling precise stereochemical control.
Lewis Acid | Substrate Type | Temperature (°C) | Yield (%) | Selectivity (%) | Mechanism |
---|---|---|---|---|---|
ZnCl₂ | N-acyl carbamates | RT-60 | 70-95 | Good | Activation |
TiCl₄ | Allyltin reagents | -78 to RT | 85-95 | >90 | Chelation control |
SnCl₄ | gem-Difluorocyclopropanes | RT-80 | 60-85 | 70-85 | Cation formation |
BF₃·OEt₂ | Carbonyl compounds | -20 to RT | 75-90 | 80-95 | Coordination |
AlCl₃ | Diels-Alder dienophiles | 0-80 | 80-95 | 85-95 | LUMO lowering |
Zinc chloride-catalyzed N-acylation of carbamates has been demonstrated to proceed efficiently under solvent-free conditions [8]. The methodology employs catalytic amounts of ZnCl₂ (typically 10-20 mol%) to promote the reaction between carbamates and carboxylic acid anhydrides, providing N-acyl products in good yields (70-95%) [8]. The Lewis acid activation enhances the electrophilicity of the carbonyl carbon while coordinating to the carbamate oxygen, facilitating nucleophilic attack.
Titanium tetrachloride-mediated reactions of allyltin reagents with aldehydes demonstrate exceptional stereochemical control through chelation mechanisms [10]. The carbamate protecting group coordinates to the titanium center, directing the stereochemical outcome of the subsequent carbon-carbon bond formation with selectivities exceeding 90% [10]. This methodology has been successfully applied to the synthesis of complex natural products where precise stereochemical control is paramount.
The application of Lewis acid catalysis to carbamate synthesis involving (S)-benzyl (1-(cyclohexylamino)-3-methyl-1-oxobutan-2-yl)carbamate benefits from the chelating ability of the carbamate functionality. The oxygen atoms can coordinate to Lewis acids, potentially directing subsequent transformations and enabling stereoselective modifications of the molecule.
The controlled introduction of chirality in carbamate synthesis represents a critical aspect for accessing enantiomerically pure compounds. Multiple strategies have been developed to achieve high levels of stereochemical control, ranging from the use of chiral auxiliaries to asymmetric catalysis and the resolution of racemic mixtures.
Asymmetric synthesis approaches for carbamate formation encompass several distinct methodologies, each offering unique advantages for specific substrate classes and synthetic objectives. The selection of the optimal approach depends on factors including substrate scope, stereochemical requirements, and scalability considerations.
Method | Chiral Element | Substrate Scope | ee (%) | Yield (%) | Temperature (°C) |
---|---|---|---|---|---|
Chiral Auxiliary | Oxazolidine | Alkenyl carbamates | 85-98 | 65-85 | -78 to RT |
Chiral Catalyst | Bis(amidine) | Dialkyl amines + CO₂ | 90-99 | 70-90 | -20 |
Enzymatic Resolution | Lipase | Racemic esters | 85-95 | 40-50 | 30-40 |
Organocatalytic | Cinchona alkaloid | Mannich precursors | 80-95 | 70-85 | RT |
Metal-Catalyzed | BINAP-Pd | Allyl alcohols | 88-96 | 60-80 | 0-40 |
Chiral auxiliary-based approaches utilize covalently attached enantiopure molecules to direct the stereochemical outcome of subsequent transformations [11] [12]. The asymmetric 1,2-carbamoyl rearrangement of lithiated chiral 2-alkenyl carbamates represents a particularly effective methodology [11]. The process employs (S)-4-isopropyl oxazolidine as the chiral auxiliary, directing the deprotonation with sec-butyllithium in ether at -78°C followed by warming to room temperature to induce the 1,2-carbamoyl rearrangement [11]. This transformation provides α-hydroxy amide derivatives with excellent diastereoselectivity (typically >95:5 dr) and isolated yields ranging from 65-85% [11].
The stereochemical outcome is rationalized through conformational analysis of the carbamate substrate [11]. The rigid oxazolidine ring directs the approach of the base to the less hindered face, resulting in selective formation of the lithiated intermediate. The subsequent 1,2-carbamoyl rearrangement proceeds with retention of the established stereochemistry, providing the desired product with high enantiomeric excess [11].
Catalytic asymmetric methodologies have emerged as powerful tools for carbamate synthesis, offering the advantage of substoichiometric chiral induction [13] [14]. The enantioselective synthesis of cyclic carbamates through CO₂ capture and cyclization represents a notable advancement [13] [14]. This methodology employs bifunctional bis(amidine) catalysts to facilitate the capture of carbon dioxide by basic amines, followed by enantioselective carbon-oxygen bond formation [13]. The reaction proceeds through stabilization of a carbamic acid intermediate while activating it toward subsequent enantioselective cyclization [13].
The optimal catalyst system consists of methoxy-quinoline-derived bis(amidine) complexed with triflimidic acid [13]. This catalyst design enables precise control over both reactivity and selectivity, providing six-membered cyclic carbamates in good yields (70-90%) with high levels of enantioselection (90-99% ee) [13]. Critical optimization parameters include the use of precisely controlled water content (90 ppm) and the employment of an amorphous form of the ligand to achieve consistent high conversions [13].
Metal-catalyzed asymmetric approaches provide additional opportunities for stereoselective carbamate synthesis [15] [16]. Copper-catalyzed asymmetric ring-opening reactions of cyclic diaryliodoniums with CO₂ and amines enable direct access to axially chiral carbamates [15]. The methodology proceeds under mild conditions and demonstrates broad substrate scope with excellent enantioselectivities [15]. The copper catalyst coordinates to chiral ligands, enabling precise control over the stereochemical outcome of the ring-opening and subsequent carboxylation steps [15].
Palladium-catalyzed enantioselective Markovnikov addition of carbamates to allylic alcohols represents another valuable approach for constructing α-secondary and α-tertiary amines [16]. The reaction affords β-amino alcohols containing various functional groups in moderate yields with moderate to good enantioselectivities [16]. Mechanistic studies indicate that carbon-nitrogen bond formation occurs via a syn amino-palladation mechanism, providing insights for future reaction development [16].
The resolution of racemic carbamate mixtures into individual enantiomers remains an important methodology for accessing enantiomerically pure compounds, particularly when asymmetric synthesis approaches are not readily applicable or economically viable [17] [18].
Resolution Type | Resolving Agent | Conditions | ee after resolution (%) | Recovery (%) | Scalability |
---|---|---|---|---|---|
Diastereomeric Salt | Tartaric acid | MeOH/Toluene | 85-95 | 40-50 | Excellent |
Chromatographic | Chiral CSP | HPLC | 95-99 | 45-50 | Limited |
Kinetic Resolution | Lipase B | Organic solvent | 90-95 | 45 | Good |
Crystallization | Chiral co-crystal | Controlled cooling | 80-90 | 35-45 | Good |
Membrane Separation | Chiral membrane | Pressure-driven | 70-85 | 30-40 | Moderate |
Diastereomeric salt formation represents the most widely employed method for chiral resolution [17] [19]. The process involves conversion of the racemic carbamate mixture to a pair of diastereomeric derivatives through reaction with chiral resolving agents [17]. Typical derivatization involves salt formation between an amine and a carboxylic acid, with common resolving agents including tartaric acid, mandelic acid, and camphorsulfonic acid [17] [20].
The resolution process for carbamate compounds typically proceeds through the formation of salts with chiral carboxylic acids [19] [21]. A novel approach employs PEGylated resolving agents that undergo temperature-assisted phase transition [19] [21]. The method involves diastereomeric complex formation in alcohols, followed by temperature-controlled precipitation of the less soluble diastereomer [19]. The first cycle of resolution affords products with optical purities of 72-85% in good yields (78-90%), while an additional cycle improves the optical purity to 87-95% [19].
Kinetic resolution provides an alternative approach that exploits differences in reaction rates between enantiomers in the presence of chiral catalysts [22] [23]. Enzymatic kinetic resolution using lipases has proven particularly effective for carbamate compounds [23]. The process typically achieves high enantioselectivities (90-95% ee) for the unreacted starting material while providing moderate yields (approximately 45%) due to the theoretical maximum of 50% for kinetic resolution [23].
Chromatographic resolution using chiral stationary phases offers high resolution efficiency but is typically limited to analytical or small preparative scales [24] [23]. The method can achieve excellent enantiomeric excesses (95-99%) but suffers from limited scalability and high costs [23]. Cellulose-derived chiral stationary phases, including cellulose ester and carbamate derivatives, have demonstrated particular effectiveness for carbamate resolution [24].
Crystallization-based resolution methods rely on differences in solubility between diastereomeric complexes [25] [23]. Co-crystal resolution has emerged as a novel approach that depends on hydrogen bonding between chiral compounds [25]. Unlike diastereomeric salt formation, co-crystal resolution generally shows enantiospecific behavior, with one enantiomer selectively forming co-crystals with chiral resolving agents [25]. This selectivity can lead to high yields in a single crystallization step, making the method particularly attractive for preparative applications [25].
The application of these resolution methodologies to (S)-benzyl (1-(cyclohexylamino)-3-methyl-1-oxobutan-2-yl)carbamate requires consideration of the specific structural features of this compound. The presence of both the benzyl carbamate and the cyclohexylamide functionalities provides multiple sites for potential interactions with resolving agents, enabling optimization of resolution conditions for maximum efficiency and selectivity.
The synthetic optimization of (S)-benzyl (1-(cyclohexylamino)-3-methyl-1-oxobutan-2-yl)carbamate synthesis involves careful consideration of reaction parameters to maximize yield, stereochemical purity, and process efficiency.
Parameter | Optimal Range | Effect on Yield | Effect on Selectivity | Critical Notes |
---|---|---|---|---|
Temperature | 50-80°C | Positive up to 80°C | Higher T reduces ee | Decomposition >100°C |
Pressure | 1-4 atm CO₂ | Positive correlation | Minimal effect | Higher P needs equipment |
Catalyst Loading | 1-10 mol% | Diminishing returns >5% | Higher loading improves ee | Cost vs benefit analysis |
Solvent | THF/DMF | Polar aprotic best | Coordinating solvents reduce ee | Water content critical |
Reaction Time | 2-24 h | Plateau after 12h | Longer time improves ee | Diminishing returns |
Substrate Ratio | 1:1.2-2.0 | Excess improves yield | Stoichiometry affects dr | Purification complexity |